molecular formula C5H9BrO B2687009 2-Bromo-3-methylbut-2-en-1-ol CAS No. 80555-61-9

2-Bromo-3-methylbut-2-en-1-ol

Cat. No.: B2687009
CAS No.: 80555-61-9
M. Wt: 165.03
InChI Key: MGCRAWYWIQETDF-UHFFFAOYSA-N
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Description

2-Bromo-3-methylbut-2-en-1-ol is an organic compound with the molecular formula C5H9BrO. It is a brominated alcohol with a double bond in its structure. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Mechanism of Action

The brominated derivative, 2-Bromo-3-methylbut-2-en-1-ol, could potentially undergo various organic reactions due to the presence of the bromine atom and the double bond. For example, it could participate in elimination reactions to form alkenes, or in substitution reactions where the bromine atom is replaced by other groups .

Please consult with a chemical expert or conduct further research for more specific and detailed information. If you’re conducting an experiment, please make sure to follow all safety guidelines and protocols. The compound has a warning signal with hazard statements including H227, H302, H312, H315, H319, H335 . These indicate that the compound is combustible, harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-methylbut-2-en-1-ol can be synthesized through the bromination of 3-methylbut-2-en-1-ol. The reaction typically involves the addition of bromine to the double bond of 3-methylbut-2-en-1-ol in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the bromination reaction is conducted under controlled conditions. The process includes the use of catalysts to enhance the reaction rate and yield. The product is then separated and purified using techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methylbut-2-en-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3-methylbut-2-en-1-ol is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-methylbut-2-en-1-ol is unique due to the presence of both a bromine atom and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

2-bromo-3-methylbut-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-4(2)5(6)3-7/h7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCRAWYWIQETDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(CO)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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